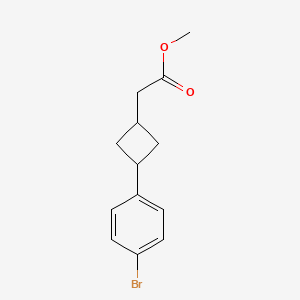

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Description

Systematic IUPAC Nomenclature Breakdown

The International Union of Pure and Applied Chemistry (IUPAC) name This compound derives from a hierarchical analysis of its substituents and functional groups. The parent structure is the acetate ester, identified by the -acetate suffix. The methyl group ($$ \text{CH}3 $$) attached to the ester oxygen is denoted by the prefix *methyl*. The central cyclobutane ring is substituted at the 2-position with an acetoxy group ($$ \text{-OCOCH}3 $$) and at the 3-position with a 4-bromophenyl group.

The numbering of the cyclobutane ring begins at the carbon bonded to the acetoxy group (position 1), proceeding clockwise to the carbon bearing the 4-bromophenyl substituent (position 3). This prioritization follows IUPAC rules for assigning the lowest possible numbers to substituents. The full name encapsulates the ester functionality, cyclobutane backbone, and aromatic bromine substitution, ensuring unambiguous structural identification.

Alternative Chemical Designations and Registry Numbers

Beyond its IUPAC name, this compound is cataloged under several identifiers. The Chemical Abstracts Service (CAS) Registry Number 2119511-23-6 serves as its primary unique identifier. While common synonyms are scarce in literature, its structural features may prompt informal descriptors such as 3-(4-bromophenyl)cyclobutylmethyl acetate or 4-bromo-β-cyclobutylphenyl acetate.

Notably, the compound’s SMILES notation ($$ \text{O=C(CC1CC(C1)C2=CC=C(C=C2)Br)OC} $$) provides a linear representation of its connectivity. This string encodes the ester group ($$ \text{O=C(OCH}_3\text{)} $$), the ethylene bridge ($$ \text{CC} $$), the cyclobutane ring ($$ \text{C1CC(C1)} $$), and the 4-bromophenyl moiety ($$ \text{C2=CC=C(C=C2)Br} $$). Such representations are critical for database searches and computational modeling.

Molecular Formula and Mass Spectrometry Validation

The molecular formula $$ \text{C}{13}\text{H}{15}\text{BrO}_{2} $$ corresponds to a monoisotopic mass of 282.0293 g/mol, consistent with the presence of one bromine atom (79.904 g/mol). High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 284.03 (M+H$$^+$$) for the $$ ^{79}\text{Br} $$ isotope and 286.03 for $$ ^{81}\text{Br} $$, with a 1:1 ratio characteristic of bromine’s natural abundance.

Fragmentation patterns in electron ionization (EI) spectra typically include:

- Loss of the methyl group ($$ \text{-CH}_3 $$) from the ester, producing a fragment at m/z 269.

- Cleavage of the cyclobutane ring, generating ions at m/z 183 (4-bromophenylcyclobutyl) and m/z 101 (acetyloxymethyl).

- Aromatic bromine retention in major fragments, evidenced by isotopic doublets separated by 2 Da.

Structural Isomerism and Tautomeric Possibilities

This compound exhibits structural isomerism due to variable substituent positioning on the cyclobutane ring. For instance, shifting the acetoxy group to the 1-position or the bromophenyl group to the 2-position would yield distinct constitutional isomers. Additionally, cis-trans isomerism arises if substituents on adjacent cyclobutane carbons adopt different spatial orientations. However, the compound’s rigid cyclobutane backbone and lack of double bonds preclude geometric isomerism under standard conditions.

Tautomerism is absent in this molecule due to the absence of acidic α-hydrogens (e.g., adjacent to carbonyl groups) or conjugated π-systems capable of keto-enol shifts. Comparative analysis with related esters, such as methyl 3-(4-bromophenyl)cyclobutanecarboxylate (CAS 1451085-08-7), highlights the impact of carboxylate positioning on isomer diversity. The latter features a carboxylate group directly attached to the cyclobutane, contrasting with the ethylene-linked acetate group in the subject compound.

Table 1: Key Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry No. | 2119511-23-6 | |

| Molecular Formula | $$ \text{C}{13}\text{H}{15}\text{BrO}_{2} $$ | |

| Molecular Weight | 283.17 g/mol | |

| SMILES | O=C(CC1CC(C1)C2=CC=C(C=C2)Br)OC |

Properties

Molecular Formula |

C13H15BrO2 |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |

InChI Key |

LTYCUWIFZFAXAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction with 4-Bromophenyl Substituent

The key step is the formation of the 3-(4-bromophenyl)cyclobutyl core. Literature indicates that 1,3-substituted cyclobutanes can be efficiently synthesized via [2+2] cycloaddition reactions or allenoate-alkene cyclizations under mild conditions to afford high yields and selectivity.

- Starting from a suitable 4-bromophenyl-substituted alkene or allenoate, a [2+2] cycloaddition is performed.

- Conditions often involve mild bases like triethylamine and solvents such as dichloromethane.

- Reaction times are optimized (e.g., 4 hours) to prevent byproduct formation.

- The crude cyclobutyl intermediate is isolated by filtration and concentration.

Esterification to Form Methyl Acetate Side Chain

The introduction of the methyl acetate group at the 2-position of the cyclobutyl ring is commonly achieved by esterification of the corresponding carboxylic acid or acid chloride intermediate.

-

- React 3-(4-bromophenyl)cyclobutanecarboxylic acid chloride with methanol or methanol derivatives in the presence of a base (e.g., triethylamine) at low temperature (0°C to room temperature).

- The reaction mixture is stirred overnight, quenched with water, and extracted with organic solvents.

- Purification is done by column chromatography.

Functional Group Transformations and Purification

- Reduction of cyclobutanone intermediates to cyclobutanol derivatives may be performed using sodium borohydride in methanol at 0°C to room temperature.

- Tosylation of cyclobutanol intermediates followed by base-induced cyclization can be used to modify the cyclobutane ring or introduce bicyclobutane motifs if needed.

- Final purification is achieved by silica gel column chromatography or recrystallization.

Detailed Experimental Data and Conditions

Research Findings and Analysis

- The allenoate-alkene [2+2] cycloaddition method provides a rapid and efficient route to 1,3-substituted cyclobutanes with high regio- and stereoselectivity.

- Esterification via acid chloride intermediates is a classical and reliable method, but requires careful control of temperature and reaction time to avoid side reactions.

- The use of carbonyl diimidazole for activation of carboxylic acids offers a milder alternative to acid chlorides, beneficial for sensitive substrates.

- Reduction and tosylation steps allow further diversification of the cyclobutyl scaffold, enabling the synthesis of analogues and derivatives for biological evaluation.

- Purification by chromatography ensures high purity essential for research and potential pharmaceutical applications.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyclobutane ring formation | Allenoate + 4-bromophenyl alkene, Et3N, CH2Cl2, RT | High yield, mild conditions | Requires careful time control |

| Acid chloride formation | SOCl2 or acetyl chloride, reflux | Quantitative conversion | Corrosive reagents |

| Esterification (acid chloride) | MeOH, Et3N, 0°C to RT, overnight | High yield, straightforward | Sensitive to moisture |

| Esterification (CDI) | CDI, THF, 0°C to RT, then MeOH | Mild, avoids acid chlorides | CDI is moisture sensitive |

| Reduction (optional) | NaBH4, MeOH, 0°C to RT | Clean reduction, high yield | Requires careful quenching |

| Purification | Silica gel chromatography or recrystallization | High purity | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical agent. The presence of the bromine atom can significantly influence the compound's lipophilicity and biological activity, making it a candidate for drug development targeting various diseases.

Potential Therapeutic Uses:

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting tumor growth. Studies focusing on analogs of this compound have demonstrated efficacy in reversing drug resistance in cancer cells, suggesting that this compound could be further investigated for similar effects .

- Diabetes Treatment : Research indicates that cyclobutane derivatives can act as G protein-coupled receptor modulators, particularly GPR120, which is involved in insulin sensitivity. This suggests potential applications in treating type 2 diabetes .

Research involving this compound often includes interaction studies to understand its biological effects. These studies are crucial for assessing safety and efficacy in therapeutic contexts.

Key Findings:

- In vitro Studies : Preliminary studies have shown that compounds with similar structures exhibit significant inhibition of key enzymes involved in cancer progression, indicating that this compound may also possess such properties .

- Mechanism of Action : Understanding the molecular interactions of this compound with biological targets could reveal mechanisms that enhance its effectiveness as a therapeutic agent.

Synthetic Chemistry

The synthesis of this compound involves multi-step processes that can be optimized for better yields and purity. The synthetic pathways often utilize various reagents and conditions tailored to achieve the desired product efficiently.

Synthesis Overview:

- The synthesis typically involves cyclization reactions followed by esterification processes, which can be modified based on the desired analogs or derivatives.

Data Tables

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tumor growth |

| Insulin Sensitivity | Potential modulation of GPR120 |

| Drug Resistance Reversal | Efficacy in overcoming paclitaxel resistance |

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on SW620/Ad300 drug-resistant cell lines. The compound demonstrated a significant increase in intracellular paclitaxel concentration, suggesting its potential role as a resistance modulator against common chemotherapeutic agents .

Case Study 2: Diabetes Modulation

Research into cyclobutane derivatives revealed their ability to enhance insulin sensitivity through GPR120 modulation. This highlights the therapeutic potential of this compound in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetate group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Cyclobutyl-Substituted Analogs

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate (CAS 1114554-24-3)

- Structure : Cyclobutyl ring with hydroxymethyl and acetate groups.

- Key Differences : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the bromophenyl group in the target compound.

- Applications : Likely used in polymer synthesis or as a chiral intermediate due to its polar functional group .

Bromophenyl Acetate Derivatives

Methyl 2-(4-bromophenyl)acetate (CAS 41841-16-1)

- Structure : Lacks the cyclobutyl ring; bromophenyl group directly bonded to acetate.

- Physical Properties : Density = 1.4 g/cm³, Boiling Point = 268.6°C, Molecular Weight = 229.07 g/mol .

- Applications : Regulatory-compliant reference material in drug synthesis (ANDA/NDA filings) .

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the absence of a strained ring simplifies synthesis.

Ethyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS 30565-53-8)

- Structure : Hydroxyl group adjacent to the ester, increasing acidity (pKa ~3–4).

- Applications : Intermediate in asymmetric synthesis; hydroxyl group facilitates chiral resolution .

Brominated Esters with Varied Substituents

Brominated Alkyl Chains

Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9)

- Structure : Bromoethyl chain on the phenyl ring.

- Reactivity : Bromoethyl group prone to elimination (forming styrene derivatives) or nucleophilic substitution.

- Applications: Potential monomer for functionalized polymers .

Di-Brominated Derivatives

Methyl 2-bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8)

- Structure : Two bromine atoms (phenyl and α-carbon).

- Reactivity : High electrophilicity at the α-carbon; useful in Grignard or SN2 reactions.

Physical Properties

Key Observations :

- Bromine increases molecular weight and boiling point.

- Cyclobutyl rings may elevate melting points due to rigidity.

Pharmaceuticals

Agrochemicals

Materials Science

- Hydroxymethyl Cyclobutyl Esters : Modify polymer backbones for improved thermal stability .

Biological Activity

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition, combining a cyclobutyl ring with a bromophenyl substituent. Its molecular formula is , and it exhibits distinct reactivity due to the presence of the bromine atom, which can enhance biological activity through various pathways.

This compound's mechanism of action is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl group is known to modulate enzyme and receptor activities, while the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A high-throughput screening study identified it as a candidate against Mycobacterium tuberculosis, demonstrating promising in vitro efficacy .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. Structure-activity relationship studies have indicated that modifications to the bromophenyl group can enhance its potency against various cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications influence biological activity:

| Compound Modification | Biological Activity | Notes |

|---|---|---|

| Bromine Substitution | Increased potency against M. tuberculosis | Enhances lipophilicity and receptor binding affinity |

| Cyclobutyl Ring | Essential for maintaining structural integrity | Provides stability in biological systems |

| Ester Group | Facilitates hydrolysis to active metabolites | Critical for bioavailability |

These findings suggest that specific structural elements are crucial for maximizing the compound's therapeutic potential.

Case Studies

- Tuberculosis Inhibition : A study screened over 100,000 compounds for anti-tubercular activity, identifying this compound as a lead candidate with an IC90 value indicating effective growth inhibition of M. tuberculosis .

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound induced significant apoptosis in breast and lung cancer cell lines, correlating with increased expression of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.